Home > Products > Screening Compounds P121242 > 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one
7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one - 951938-67-3

7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

Catalog Number: EVT-3133932
CAS Number: 951938-67-3
Molecular Formula: C26H23N3O5
Molecular Weight: 457.486
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a synthetic compound of significant interest in medicinal chemistry. With the molecular formula C27H25N3O5C_{27}H_{25}N_{3}O_{5} and a molecular weight of approximately 471.513 g/mol, this compound has been identified as a potent inhibitor of the RET protein, which is implicated in various cancers, particularly those associated with RET mutations. The compound’s structure features a chromenone core with multiple substituents that enhance its biological activity.

Source and Classification

This compound is cataloged in various chemical databases, including BenchChem and PubChem, where it is available for research purposes. It falls under the classification of chromenones, which are aromatic compounds known for their diverse biological activities. The specific structural features of this compound position it within the category of pharmacologically active agents, particularly as a RET inhibitor.

Synthesis Analysis

The synthesis of 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available starting materials, including 7-methoxy-4H-chromen-4-one and piperazine derivatives.
  2. Reactions:
    • Formation of the Chromenone Core: The initial step may involve the condensation of substituted phenols with carbonyl compounds to form the chromenone structure.
    • Piperazine Attachment: The piperazine moiety is introduced via a coupling reaction, often employing activating agents to facilitate the formation of the carbon-nitrogen bond.
    • Final Modifications: Additional steps may involve functional group modifications to achieve the desired substituents on the aromatic rings.

Technical details regarding specific conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one can be described using various structural representations:

  • InChI: InChI=1S/C27H25N3O5/c1-18-26(25(31)22-11-10-21(33-2)17-23(22)34-18)35-20-8-6-19(7-9-20)27(32)30-15-13-29(14-16-30)24-5-3-4-12-28-24/h3-12,17H,13-16H2,1-2H3

This representation provides insight into the connectivity and stereochemistry of the compound.

Structural Data

PropertyValue
Molecular FormulaC27H25N3O5
Molecular Weight471.513 g/mol
Canonical SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions with electrophiles.
  2. Reduction Reactions: The carbonyl groups present in the structure are susceptible to reduction, potentially altering biological activity.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur at ester or amide linkages.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.

Mechanism of Action

The primary mechanism through which 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one exerts its effects is through selective inhibition of the RET protein:

  1. Target Identification: The compound specifically targets the RET receptor tyrosine kinase.
  2. Signal Disruption: By inhibiting RET activity, it disrupts downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.
  3. Pharmacokinetics: It demonstrates good solubility in dimethyl sulfoxide (DMSO), indicating favorable absorption characteristics.

In vitro studies have shown that this compound effectively inhibits cell proliferation in RET-mutated cancer cell lines compared to other multi-target kinase inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

PropertyValue
AppearanceCrystalline solid
SolubilitySoluble in DMSO
StabilityStable at 4°C

Chemical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
pHNot specified

These properties are crucial for understanding how the compound behaves under various experimental conditions.

Applications

7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one has several scientific applications:

  1. Cancer Research: As a RET inhibitor, it is being explored for therapeutic use against cancers associated with RET mutations.
  2. Pharmacological Studies: Its mechanism of action provides insights into kinase signaling pathways and potential therapeutic targets.
  3. Drug Development: This compound serves as a lead structure for developing new inhibitors with improved efficacy and selectivity against RET-related diseases.

Properties

CAS Number

951938-67-3

Product Name

7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

IUPAC Name

7-methoxy-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one

Molecular Formula

C26H23N3O5

Molecular Weight

457.486

InChI

InChI=1S/C26H23N3O5/c1-32-20-9-10-21-22(16-20)33-17-23(25(21)30)34-19-7-5-18(6-8-19)26(31)29-14-12-28(13-15-29)24-4-2-3-11-27-24/h2-11,16-17H,12-15H2,1H3

InChI Key

ZHGVDMZLDSWCTI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.